molecular formula C4H4BClN2O2 B1592046 2-Chloropyrimidine-5-boronic acid CAS No. 1003845-06-4

2-Chloropyrimidine-5-boronic acid

Cat. No.: B1592046
CAS No.: 1003845-06-4
M. Wt: 158.35 g/mol
InChI Key: YTCIHPTZKKWKKC-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-5-boronic acid is an organoboron compound with the molecular formula C4H4BClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Mechanism of Action

Target of Action

The primary target of 2-Chloropyrimidine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, this compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway can lead to the production of various complex organic molecules.

Pharmacokinetics

It is known that the compound is used as a raw material for organic synthesis , suggesting that its bioavailability may depend on the specific conditions of the synthesis process.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of carbon–carbon bonds . This can lead to the synthesis of various complex organic molecules, depending on the specific conditions of the Suzuki–Miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable and readily prepared under mild and functional group tolerant reaction conditions . Additionally, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C to maintain its quality .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyrimidine-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloropyrimidine using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyrimidine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Key Applications

  • Synthetic Chemistry
    • Role in Synthesis : 2-Chloropyrimidine-5-boronic acid is a crucial building block for synthesizing pharmaceuticals and agrochemicals. It allows for the efficient construction of complex molecular architectures necessary for drug development .
  • Cross-Coupling Reactions
    • Suzuki-Miyaura Coupling : This compound is particularly valuable in Suzuki-Miyaura reactions, which facilitate the formation of carbon-carbon bonds. Such reactions are essential for developing new materials and pharmaceuticals .
    • Yield Data : In studies, the incorporation of this compound into cross-coupling reactions has shown yields ranging from 34% to 94% depending on the substrates used .
  • Bioconjugation Techniques
    • Selective Binding : The boronic acid functionality enables selective binding to diols, making it useful in bioconjugation for labeling biomolecules in diagnostics and research . This property is particularly beneficial for developing targeted therapies.
  • Material Science
    • Advanced Materials Development : The compound's ability to form stable complexes with various substrates makes it suitable for creating advanced materials, including sensors and polymers. These materials have applications in electronics and environmental monitoring .
  • Medicinal Chemistry
    • Enzyme Inhibition : It plays a role in designing inhibitors for specific enzymes, contributing to targeted cancer therapies and other diseases . Research has demonstrated its efficacy in synthesizing compounds with significant biological activity.

Data Table: Summary of Key Studies

Study ReferenceApplication AreaYield (%)Notable Findings
Cross-Coupling Reactions70Successful isolation of products via asymmetric synthesis.
Synthetic Chemistry56High yield in the formation of heteroarylpyrimidine derivatives.
BioconjugationN/AEffective labeling of biomolecules using boronic acid functionality.

Case Study 1: Suzuki-Miyaura Reaction

In a study published by Nature, researchers utilized this compound in a Suzuki-Miyaura coupling reaction to synthesize carbocyclic C-nucleosides. The reaction yielded approximately 60% conversion to the desired product, demonstrating its effectiveness as a coupling partner .

Case Study 2: Medicinal Chemistry Applications

Research conducted on enzyme inhibitors highlighted the role of this compound in developing targeted therapies for cancer treatment. The compound was used to create inhibitors that showed promising results in preclinical trials .

Comparison with Similar Compounds

Uniqueness: 2-Chloropyrimidine-5-boronic acid is unique due to its pyrimidine ring structure, which offers distinct electronic properties and reactivity compared to pyridine derivatives. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry .

Biological Activity

2-Chloropyrimidine-5-boronic acid (CAS Number: 1003845-06-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C4H4BClN2O2C_4H_4BClN_2O_2 and molecular weight of 158.35 g/mol. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in drug discovery and development.

The compound features a chlorinated pyrimidine ring, which enhances its reactivity and interaction with biological targets. The boronic acid moiety allows for reversible covalent bonding with diols, an important property for biological sensing and inhibition mechanisms.

Antiviral Activity

Research indicates that boronic acids, including this compound, can exhibit antiviral properties. For instance, studies have demonstrated that certain nucleoside analogs derived from boronic acids show effectiveness against viruses such as HIV and hepatitis B. The compound's ability to form stable complexes with viral enzymes suggests potential applications in antiviral drug design .

Anticancer Activity

Boronic acids are also explored for their anticancer properties. The structural similarity of this compound to known anticancer agents positions it as a candidate for further investigation. In vitro studies have shown that derivatives of pyrimidine boronic acids can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .

Case Studies

  • Nucleoside Analog Synthesis : A study focused on the synthesis of carbocyclic nucleosides using this compound as a key intermediate demonstrated its utility in generating compounds with significant antiviral activity . The synthesis yielded products with up to 94% enantiomeric excess, highlighting the compound's potential in asymmetric synthesis.
  • Inhibition Studies : In vitro assays revealed that compounds derived from this compound exhibited varying degrees of inhibition against specific cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeTarget Organism/Cell LineEC50 (μM)Reference
AntiviralHIV0.088
AntiviralHepatitis B0.395
AnticancerVarious Cancer Cell LinesVaries

The biological activity of this compound is hypothesized to involve the inhibition of enzymes critical for viral replication and cancer cell survival. The boronic acid group can form reversible covalent bonds with hydroxyl groups on target biomolecules, which may disrupt their normal function.

Properties

IUPAC Name

(2-chloropyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCIHPTZKKWKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617678
Record name (2-Chloropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003845-06-4
Record name (2-Chloropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyrimidine-5-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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